BenchChemオンラインストアへようこそ!

N-(4-butoxyphenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide

Lipophilicity ADME Medicinal Chemistry

N-(4-Butoxyphenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide (CAS 1795446-16-0) is a synthetic small molecule (C₁₈H₂₃N₃O₄, MW 345.39) that combines a 4-butoxyphenyl urea terminus, a central azetidine ring, and a 2,5-dioxopyrrolidin-1-yl (succinimidyl) substituent. Unlike more extensively profiled azetidine carboxamide analogs, this compound occupies a distinct chemical space defined by the electron-rich butoxyphenyl group and the cyclic imide moiety, which jointly modulate lipophilicity, hydrogen-bonding capacity, and conformational rigidity.

Molecular Formula C18H23N3O4
Molecular Weight 345.399
CAS No. 1795446-16-0
Cat. No. B2644226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-butoxyphenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide
CAS1795446-16-0
Molecular FormulaC18H23N3O4
Molecular Weight345.399
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)NC(=O)N2CC(C2)N3C(=O)CCC3=O
InChIInChI=1S/C18H23N3O4/c1-2-3-10-25-15-6-4-13(5-7-15)19-18(24)20-11-14(12-20)21-16(22)8-9-17(21)23/h4-7,14H,2-3,8-12H2,1H3,(H,19,24)
InChIKeyPINXBQGCIAYLLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Butoxyphenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide – Procurement-Relevant Structural and Physicochemical Baseline


N-(4-Butoxyphenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide (CAS 1795446-16-0) is a synthetic small molecule (C₁₈H₂₃N₃O₄, MW 345.39) that combines a 4-butoxyphenyl urea terminus, a central azetidine ring, and a 2,5-dioxopyrrolidin-1-yl (succinimidyl) substituent . Unlike more extensively profiled azetidine carboxamide analogs, this compound occupies a distinct chemical space defined by the electron-rich butoxyphenyl group and the cyclic imide moiety, which jointly modulate lipophilicity, hydrogen-bonding capacity, and conformational rigidity . Its structural features suggest potential utility in medicinal chemistry campaigns targeting enzymes or receptors where balanced polarity and steric bulk are critical, yet its quantitative biological annotation remains sparse in the public domain.

Why N-(4-Butoxyphenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide Cannot Be Replaced by Common Azetidine Carboxamide Analogs


Superficially similar azetidine-1-carboxamide derivatives—such as those bearing benzhydryl, cyclohexyl, or oxadiazole-substituted N-aryl groups—differ markedly in molecular shape, electronic profile, and predicted ADME behavior . The 4-butoxyphenyl group in the target compound introduces a linear, flexible alkyl chain that increases calculated logP by approximately 1.0–1.5 units compared to smaller N-aryl analogs (e.g., N-(4-methoxyphenyl) derivatives) [1]. Meanwhile, the 2,5-dioxopyrrolidin-1-yl substituent at the azetidine 3-position provides a distinct hydrogen-bond acceptor pattern that is absent in 1,2,4-oxadiazole-containing comparators . These differences manifest in altered solubility, membrane permeability, and target-binding kinetics, making one-for-one substitution experimentally risky without side-by-side validation. Procurement decisions must therefore be guided by compound-specific data rather than class-level assumptions.

N-(4-Butoxyphenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide – Head-to-Head Comparator Evidence for Procurement Decisions


Lipophilicity Advantage Over N-(4-Methoxyphenyl) and N-Benzhydryl Analogs

The 4-butoxyphenyl substituent endows the target compound with a calculated logP (cLogP) approximately 1.0–1.5 log units higher than the N-(4-methoxyphenyl) analog and approximately 0.5–1.0 log units lower than the N-benzhydryl analog, as estimated by fragment-based methods [1]. This intermediate lipophilicity profile is often associated with improved passive membrane permeability relative to more polar analogs while mitigating the solubility and off-target promiscuity risks of highly lipophilic benzhydryl derivatives [2].

Lipophilicity ADME Medicinal Chemistry

Hydrogen-Bond Acceptor Capacity vs. 1,2,4-Oxadiazole-Containing Butoxyphenyl Series

The 2,5-dioxopyrrolidin-1-yl group introduces two carbonyl oxygen atoms with distinct hydrogen-bond acceptor (HBA) geometry compared to the 1,2,4-oxadiazole ring found in N-(4-butoxyphenyl)-3-(3-substituted-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide analogs (e.g., CAS 1323658-81-6) . The succinimidyl carbonyls are oriented approximately 180° apart, offering a divergent acceptor pattern that can engage two separate hydrogen-bond donors simultaneously—a feature not available with the planar oxadiazole heterocycle [1]. This difference may translate into altered target selectivity and binding kinetics when the target protein presents complementary donor pairs.

Hydrogen Bonding Molecular Recognition Target Engagement

Molecular Weight and Fractional Polar Surface Area Differentiation in the Azetidine Carboxamide Series

With a molecular weight of 345.39 g/mol and a topological polar surface area (tPSA) of approximately 82 Ų (estimated from the sum of urea, imide, and ether oxygens), the target compound sits within the favorable range for oral bioavailability (Rule of Five) . By comparison, the benzhydryl analog (CAS 1903612-21-4) has a higher molecular weight (~377 g/mol) and a larger tPSA due to the additional aromatic ring, while the oxadiazole-substituted butoxyphenyl analogs (e.g., CAS 1323658-81-6, MW 398.48) exceed the preferred MW threshold for many lead optimization programs [1]. The target compound's profile places it closer to the 'sweet spot' for CNS and intracellular target access.

Physicochemical Properties Oral Bioavailability Drug-Likeness

Optimal Research and Industrial Use Cases for N-(4-Butoxyphenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide (CAS 1795446-16-0)


Lipoxygenase and Cyclooxygenase Inhibitor Screening Panels

The compound has been evaluated in vitro for inhibition of platelet 12-lipoxygenase (at 30 µM) and 5-lipoxygenase (in rat RBL-2H3 cells at 100 µM) . Its distinct butoxyphenyl-succinimidyl scaffold makes it a valuable tool compound for dissecting structure-activity relationships (SAR) in dual lipoxygenase/cyclooxygenase inhibitor programs, particularly when compared to oxadiazole-containing butoxyphenyl analogs that show divergent selectivity fingerprints.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Lead Optimization

Close structural analogs of the target compound, such as 3-(2,5-dioxopyrrolidin-1-yl)-N-(diphenylmethyl)azetidine-1-carboxamide, have demonstrated potent DPP-IV inhibition (IC₅₀ ~25 nM) . The 4-butoxyphenyl variant offers a differentiated lipophilicity and steric profile that may confer improved subtype selectivity or pharmacokinetic properties, supporting its use as a key comparator in diabetes-focused medicinal chemistry campaigns.

Physicochemical Property Benchmarking in Azetidine Library Design

With an estimated cLogP of 2.5–3.0, MW of 345.39 g/mol, and tPSA of ~82 Ų, the compound occupies a desirable property space for oral bioavailability . Procurement of this compound enables direct experimental validation of in silico ADME predictions and serves as a calibration standard for azetidine carboxamide libraries, where subtle N-substituent variations drive substantial shifts in permeability and metabolic stability.

Covalent Inhibitor Probe Development

The 2,5-dioxopyrrolidin-1-yl (succinimidyl) moiety can function as a weak electrophilic warhead, potentially engaging catalytic cysteine or serine residues in target enzymes [1]. This differentiates the compound from non-electrophilic oxadiazole analogs and positions it as a starting point for designing covalent probes targeting enzymes such as DPP-IV, lipoxygenases, or serine hydrolases, where reversible covalent inhibition is mechanistically advantageous.

Quote Request

Request a Quote for N-(4-butoxyphenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.